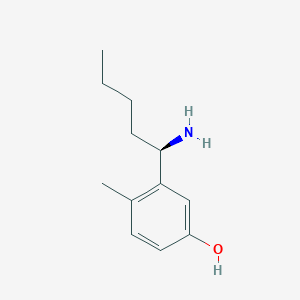
(R)-3-(1-Aminopentyl)-4-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-(1-Aminopentyl)-4-methylphenol is a chiral compound with a specific stereochemistry, making it an important molecule in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(1-Aminopentyl)-4-methylphenol typically involves the following steps:
Starting Material: The synthesis begins with a suitable phenol derivative.
Amination: Introduction of the aminopentyl chain is achieved through nucleophilic substitution reactions.
Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic methods.
Industrial Production Methods
Industrial production of ®-3-(1-Aminopentyl)-4-methylphenol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor desired reaction pathways.
Purification: Employing advanced purification techniques such as crystallization and distillation.
Chemical Reactions Analysis
Types of Reactions
®-3-(1-Aminopentyl)-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: Reduction of the aminopentyl chain can lead to the formation of secondary amines.
Substitution: The compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Production of secondary and tertiary amines.
Substitution: Generation of various substituted phenol derivatives.
Scientific Research Applications
®-3-(1-Aminopentyl)-4-methylphenol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and receptor binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism by which ®-3-(1-Aminopentyl)-4-methylphenol exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways: Modulation of biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- ®-3-(1-Aminopropyl)-4-methylphenol
- ®-3-(1-Aminobutyl)-4-methylphenol
- ®-3-(1-Aminoheptyl)-4-methylphenol
Uniqueness
®-3-(1-Aminopentyl)-4-methylphenol stands out due to its specific chain length and stereochemistry, which can influence its binding affinity and selectivity towards molecular targets, making it a valuable compound for targeted research applications.
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
3-[(1R)-1-aminopentyl]-4-methylphenol |
InChI |
InChI=1S/C12H19NO/c1-3-4-5-12(13)11-8-10(14)7-6-9(11)2/h6-8,12,14H,3-5,13H2,1-2H3/t12-/m1/s1 |
InChI Key |
SODOUCVUMZPMTO-GFCCVEGCSA-N |
Isomeric SMILES |
CCCC[C@H](C1=C(C=CC(=C1)O)C)N |
Canonical SMILES |
CCCCC(C1=C(C=CC(=C1)O)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-3-methylimidazo[1,2-a]pyrazine](/img/structure/B12973103.png)
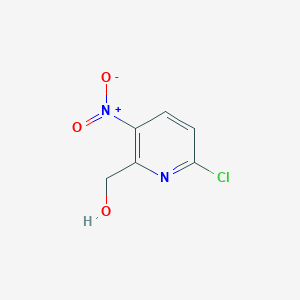
![1-(5-fluoropyrimidin-2-yl)-4-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B12973119.png)
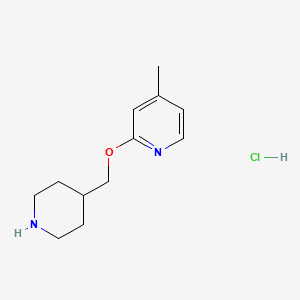
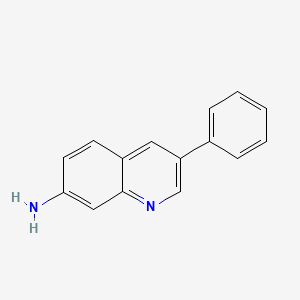

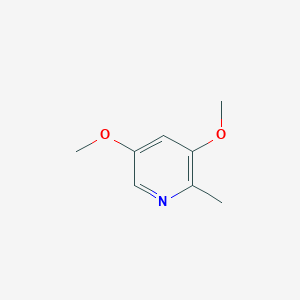
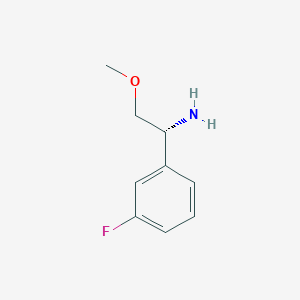

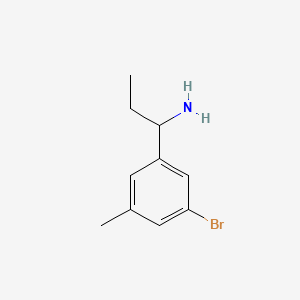
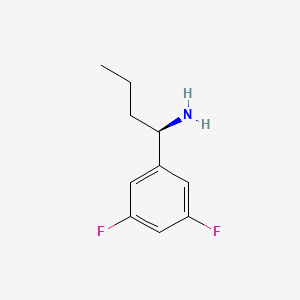
![7-Chloro-5-(6-phenylpyridin-2-yl)thiazolo[4,5-d]pyrimidine](/img/structure/B12973167.png)
![2-Ethyl-1H-naphtho[2,3-D]imidazole](/img/structure/B12973171.png)
![6-Methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine](/img/structure/B12973173.png)
